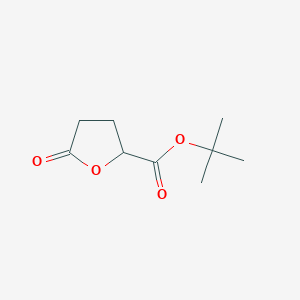
(4-(1-Aminoallyl)-3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Aminoallyl)-3-fluorophenyl)methanol is an organic compound that features a fluorinated phenyl ring with an aminoallyl group and a methanol group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminoallyl)-3-fluorophenyl)methanol typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a fluorinated benzene derivative.
Substitution Reaction: Introduce the aminoallyl group via a nucleophilic substitution reaction.
Reduction: Reduce the intermediate product to obtain the methanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the aminoallyl group.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (4-(1-Aminoallyl)-3-fluorobenzaldehyde) or (4-(1-Aminoallyl)-3-fluorobenzoic acid).
Reduction: Formation of (4-(1-Aminoethyl)-3-fluorophenyl)methanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Drug Development: Possible applications in the development of pharmaceuticals due to its unique structure.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (4-(1-Aminoallyl)-3-fluorophenyl)methanol would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(1-Aminoallyl)-3-chlorophenyl)methanol
- (4-(1-Aminoallyl)-3-bromophenyl)methanol
- (4-(1-Aminoallyl)-3-iodophenyl)methanol
Uniqueness
The presence of the fluorine atom in (4-(1-Aminoallyl)-3-fluorophenyl)methanol can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to different pharmacokinetic properties.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
[4-(1-aminoprop-2-enyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C10H12FNO/c1-2-10(12)8-4-3-7(6-13)5-9(8)11/h2-5,10,13H,1,6,12H2 |
InChI Key |
IXFOVNXJABTFOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


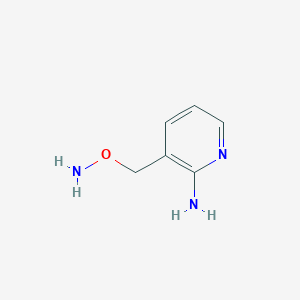

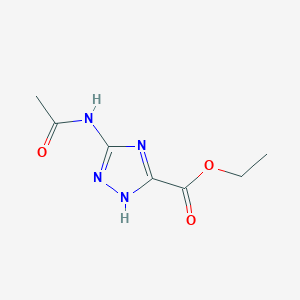


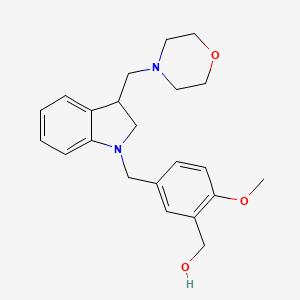
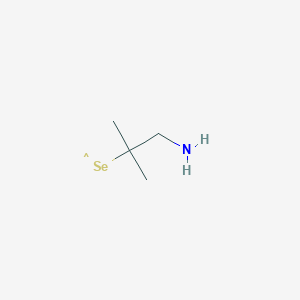
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)

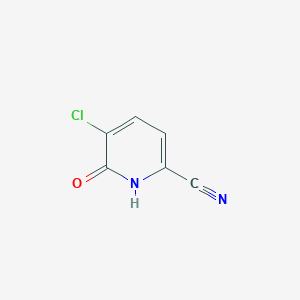
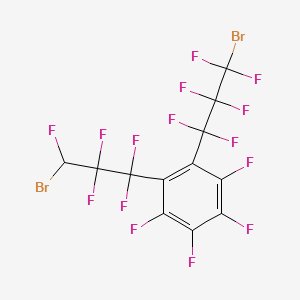
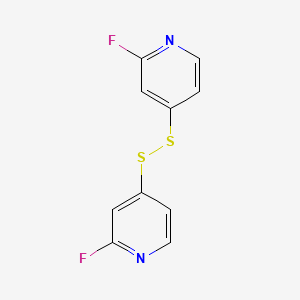
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
